3,4-Difluoro-3',4'-dimethoxybenzophenone
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Overview
Description
3,4-Difluoro-3’,4’-dimethoxybenzophenone is a synthetic compound belonging to the class of benzophenones. It is characterized by the presence of two fluorine atoms and two methoxy groups attached to the benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-3’,4’-dimethoxybenzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 3,4-dimethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of 3,4-Difluoro-3’,4’-dimethoxybenzophenone may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted and purified. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-3’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Formation of substituted benzophenones.
Oxidation: Formation of difluoromethoxybenzophenone derivatives.
Reduction: Formation of difluoromethoxybenzyl alcohols.
Scientific Research Applications
3,4-Difluoro-3’,4’-dimethoxybenzophenone is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-3’,4’-dimethoxybenzophenone involves its interaction with molecular targets through its fluorine and methoxy groups. These interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorobenzophenone
- 3,4-Dimethoxybenzophenone
- 4,4’-Difluorobenzophenone
- 4,4’-Dimethoxybenzophenone
Uniqueness
3,4-Difluoro-3’,4’-dimethoxybenzophenone is unique due to the simultaneous presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-13-6-4-10(8-14(13)20-2)15(18)9-3-5-11(16)12(17)7-9/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDORMZWBUPNFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374248 |
Source
|
Record name | 3,4-Difluoro-3',4'-dimethoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-07-9 |
Source
|
Record name | 3,4-Difluoro-3',4'-dimethoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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